5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole or pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced triazole or pyridine compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development targeting specific receptors or enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific ring fusion and the presence of the hydroxyl group at the 5-position. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
InChI |
InChI=1S/C6H9N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h4,6,10H,1-3H2 |
InChI Key |
LUMJYEBDSPCVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C(=NC=N2)C1)O |
Origin of Product |
United States |
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